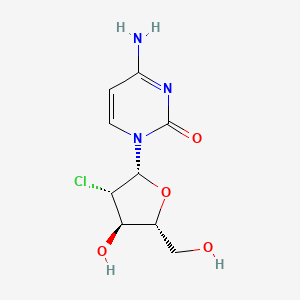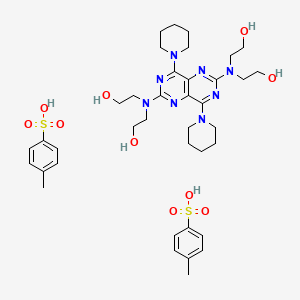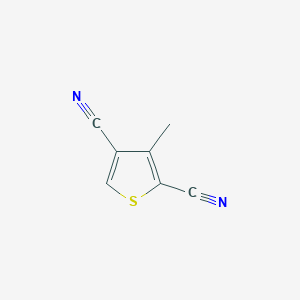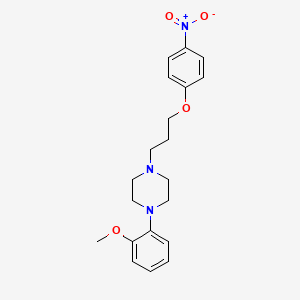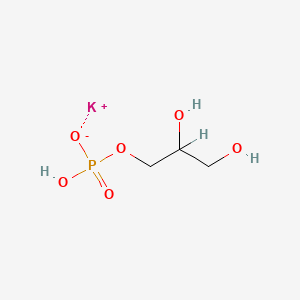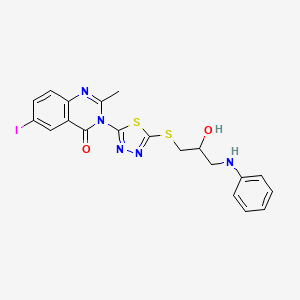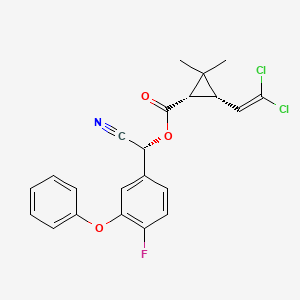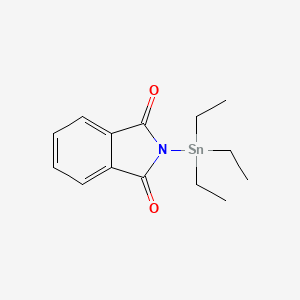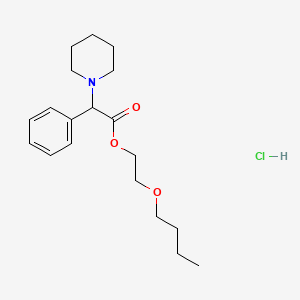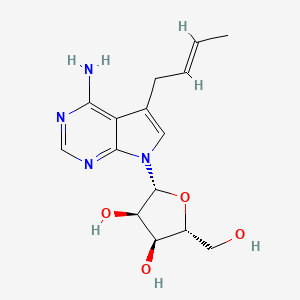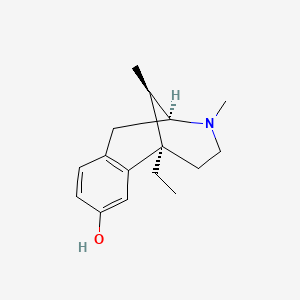
alpha-(+-)-2'-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan is a complex organic compound belonging to the benzomorphan class of chemicals. This compound is characterized by its unique structure, which includes a hydroxy group, two methyl groups, and an ethyl group attached to the benzomorphan skeleton. Benzomorphans are known for their diverse pharmacological properties and have been studied extensively for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzomorphan intermediate with appropriate alkyl halides under basic conditions. The hydroxy group can be introduced through selective oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the ketone/aldehyde back to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted benzomorphans
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex benzomorphan derivatives.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan involves its interaction with specific molecular targets, such as receptors and enzymes. The hydroxy group plays a crucial role in binding to these targets, while the methyl and ethyl groups contribute to the compound’s overall stability and bioavailability. The pathways involved may include modulation of signal transduction and inhibition of specific enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan can be compared with other benzomorphan derivatives, such as:
2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan: Lacks the alpha-(±) configuration, resulting in different pharmacological properties.
2,9-Dimethyl-6-ethyl-6,7-benzomorphan: Lacks the hydroxy group, leading to reduced binding affinity and altered biological activity.
6-Ethyl-6,7-benzomorphan: Lacks both the hydroxy and methyl groups, resulting in significantly different chemical and biological properties.
The uniqueness of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
64023-71-8 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
(1R,9S,13R)-1-ethyl-10,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C16H23NO/c1-4-16-7-8-17(3)15(11(16)2)9-12-5-6-13(18)10-14(12)16/h5-6,10-11,15,18H,4,7-9H2,1-3H3/t11-,15-,16+/m0/s1 |
InChI-Schlüssel |
QGWPXULEDXWEKR-KNXALSJPSA-N |
Isomerische SMILES |
CC[C@@]12CCN([C@H]([C@@H]1C)CC3=C2C=C(C=C3)O)C |
Kanonische SMILES |
CCC12CCN(C(C1C)CC3=C2C=C(C=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


